molecular formula C13H16BF3O3S B3325295 2-Hydroxy-5-(trifluoromethylthio)phenylboronic acid, pinacol ester CAS No. 2096340-17-7

2-Hydroxy-5-(trifluoromethylthio)phenylboronic acid, pinacol ester

Cat. No. B3325295
M. Wt: 320.1 g/mol
InChI Key: DBUIXVMIMKAYNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-Hydroxy-5-(trifluoromethylthio)phenylboronic acid, pinacol ester” is a type of organoboron reagent. Organoboron reagents are widely used in Suzuki–Miyaura coupling, a common carbon–carbon bond-forming reaction . These reagents are generally stable, readily prepared, and environmentally benign .


Chemical Reactions Analysis

Boronic esters are involved in various chemical reactions. For instance, they can undergo functionalization via lithiation and reaction with electrophiles . They can also participate in selective rhodium-catalyzed conjugate addition reactions .

Safety And Hazards

While specific safety and hazard information for “2-Hydroxy-5-(trifluoromethylthio)phenylboronic acid, pinacol ester” is not available, it’s important to handle all chemicals with care. Boronic esters can cause skin and eye irritation, and may be harmful if swallowed .

Future Directions

Boronic esters are highly valuable building blocks in organic synthesis . Future research may focus on developing more efficient synthesis methods, expanding the range of functional groups that can be introduced, and exploring new applications in drug design and other areas .

properties

IUPAC Name

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethylsulfanyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BF3O3S/c1-11(2)12(3,4)20-14(19-11)9-7-8(5-6-10(9)18)21-13(15,16)17/h5-7,18H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBUIXVMIMKAYNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)SC(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BF3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901131685
Record name Phenol, 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-[(trifluoromethyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901131685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-((trifluoromethyl)thio)phenol

CAS RN

2096340-17-7
Record name Phenol, 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-[(trifluoromethyl)thio]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096340-17-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-[(trifluoromethyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901131685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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